molecular formula C20H19N3O4 B2594198 Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate CAS No. 1111149-23-5

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Cat. No.: B2594198
CAS No.: 1111149-23-5
M. Wt: 365.389
InChI Key: VVIUHUDGDOJUMK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate and its derivatives have been extensively studied for their potential as antimicrobial agents. Research has shown the synthesis of various quinazoline derivatives to explore their antibacterial and antifungal activities. For instance, new compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have demonstrated significant antibacterial and antifungal properties against several strains including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Spectroscopic Analysis

Further studies have focused on the molecular docking and spectroscopic analysis of related compounds. For example, FT-IR and FT-Raman spectroscopy of similar quinazolinone derivatives have provided insights into the molecule's stability, charge delocalization, and potential inhibitory activity against certain inhibitors. This research opens avenues for these compounds in cancer treatment, as indicated by their binding affinity and predicted inhibitory properties (El-Azab et al., 2016).

Pharmacological Applications

Quinazolinone derivatives have been synthesized and tested for their pharmacological activities, including monoamine oxidase inhibition and anticonvulsant properties. These studies underline the potential therapeutic applications of these compounds in treating neurological disorders and their possible role in developing new medicinal agents (Misra, Dwivedi, & Parmar, 1980).

Anti-Cancer Potentials

Recent advancements have highlighted the synthesis of quinazolinone-based derivatives with significant cytotoxic activity against various human cancer cell lines. These studies not only confirm the compound's potent cytotoxicity but also its ability to inhibit key growth factors involved in cancer progression, making them promising candidates for anti-cancer therapy (Riadi et al., 2021).

Properties

IUPAC Name

ethyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-26-20(25)15-9-5-7-11-17(15)23-18(24)12-27-19-14-8-4-6-10-16(14)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUHUDGDOJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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